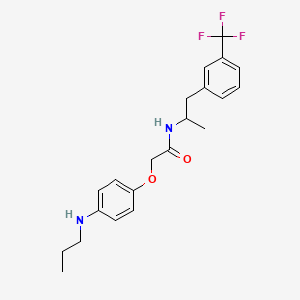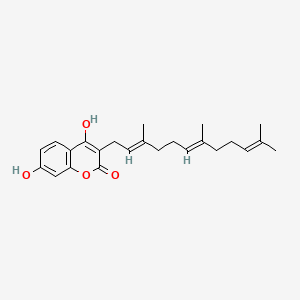
Ammoresinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammoresinol can be synthesized through various extraction methods. One common approach involves the use of dichloromethane (DCM) and n-hexane as solvents to extract the compound from the resin of Dorema ammoniacum . The extraction process typically involves the following steps:
Resin Collection: The resin is collected from the plant.
Solvent Extraction: The resin is dissolved in DCM or n-hexane.
Filtration and Evaporation: The solution is filtered to remove impurities, and the solvent is evaporated to obtain the crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using similar solvents and purification techniques. The scalability of the process depends on the availability of the plant material and the efficiency of the extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Ammoresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives with different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ammoresinol exerts its effects through various molecular targets and pathways. It has been shown to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s ability to modulate these pathways contributes to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Ammoresinol is part of the coumarin family, which includes several other compounds with similar structures and biological activities. Some similar compounds include:
7-Hydroxycoumarin: Known for its anticoagulant properties.
Scoparone: Exhibits anti-inflammatory and vasodilatory effects.
Dicoumarol: Acts as a vitamin K antagonist and is used as an anticoagulant.
This compound is unique due to its specific molecular structure and the particular biological activities it exhibits, such as its strong antimicrobial and antioxidant properties .
Eigenschaften
CAS-Nummer |
643-57-2 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-13-21-23(26)20-14-12-19(25)15-22(20)28-24(21)27/h7,9,11-12,14-15,25-26H,5-6,8,10,13H2,1-4H3/b17-9+,18-11+ |
InChI-Schlüssel |
BRIROITVQMZRGP-XURGJTJWSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=C(C=C(C=C2)O)OC1=O)O)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=C(C=C(C=C2)O)OC1=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


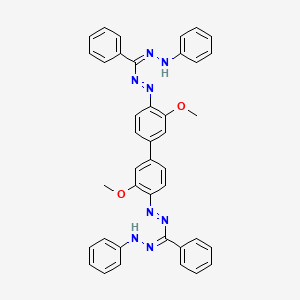
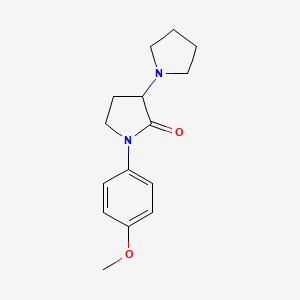
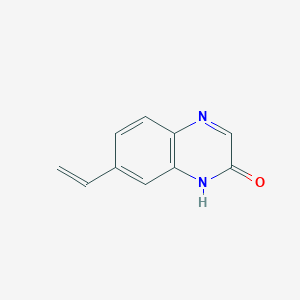
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)

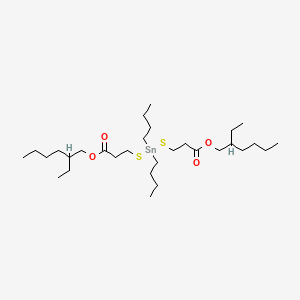
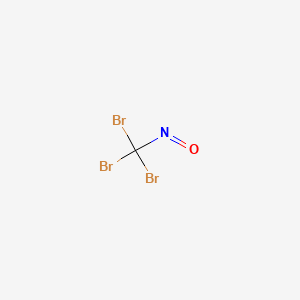
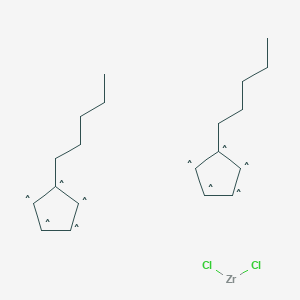
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
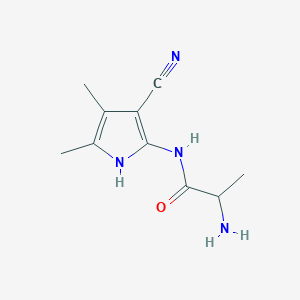
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
